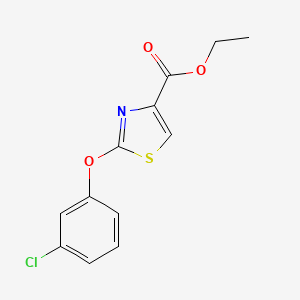![molecular formula C5H8N2O2 B6331015 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole CAS No. 55152-25-5](/img/structure/B6331015.png)
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including this compound, involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The derivatives of oxadiazoles have been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
Oxadiazoles, including this compound, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including this compound, have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Aplicaciones Científicas De Investigación
MMX has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds such as heterocyclic compounds, dyes, and pharmaceuticals. In addition, MMX has been used as a catalyst in organic reactions. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
Mecanismo De Acción
Target of Action
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a type of 1,2,4-oxadiazole, which is a class of compounds known for their anti-infective properties . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . .
Mode of Action
1,2,4-oxadiazoles, in general, are known for their anti-infective properties . They interact with their targets, leading to changes that inhibit the growth or function of the infectious agents .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of infectious agents at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MMX in laboratory experiments is its relatively simple synthesis. It can be synthesized in a few different ways, which makes it easy to obtain. In addition, it has a variety of biochemical and physiological effects, which makes it an attractive target for further research. However, one of the main limitations of using MMX in laboratory experiments is its instability. It is known to degrade quickly when exposed to heat or light, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MMX. For instance, further research could be done to investigate the biochemical and physiological effects of MMX in more detail. In addition, further research could be done to investigate the mechanism of action of MMX and to develop more efficient methods of synthesizing the compound. Finally, further research could be done to investigate the potential therapeutic applications of MMX.
Métodos De Síntesis
The synthesis of MMX is relatively simple and can be achieved through a few different methods. The most commonly used method is the reaction of 3-methoxy-5-methyl-1,2,4-oxadiazole with formaldehyde in the presence of an acid catalyst. This method results in a high yield of the desired product. Other methods that have been used to synthesize MMX include the reaction of an alkyl halide with an aqueous solution of sodium hydroxide, the reaction of a primary amine with an aqueous solution of sodium hydroxide, and the reaction of an alkyl halide with an aqueous solution of sodium bicarbonate.
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-6-5(3-8-2)7-9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKWRRJOMELND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
